

(2R,5S)-2,5-Dimethylmorpholine: Structural Elucidation & Crystallographic Guide

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Compound of Interest

Compound Name: (2R,5S)-2,5-dimethylmorpholine

CAS No.: 1130053-86-9

Cat. No.: B1594859

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Executive Summary

The **(2R,5S)-2,5-dimethylmorpholine** scaffold is a "privileged structure" in drug discovery, offering a defined vector for substituent placement that differs significantly from its cis-isomer counterparts.[1][2] While the free base exists as a liquid at ambient conditions, definitive structural characterization requires the formation of crystalline salts (typically Hydrochloride or Tosylate).[1] This guide details the conformational dynamics, salt-formation protocols, and crystallographic analysis required to validate this specific stereoisomer.

Conformational Analysis & Stereochemistry

1.1 The Stereochemical Challenge

The (2R,5S) configuration defines a trans-disubstituted morpholine ring.[1][3] Unlike the cis-isomer (where both methyl groups can adopt a thermodynamically favorable diequatorial orientation), the trans-isomer faces a frustration:

- Chair Conformation: In a standard chair, one methyl group must be equatorial, while the other must be axial.[1]
- The Equilibrium: The molecule undergoes rapid ring-flipping in solution between two chair forms:[1]
 - Conformer A: 2-Me (Equatorial) / 5-Me (Axial)[1]

- Conformer B: 2-Me (Axial) / 5-Me (Equatorial)[1]

1.2 Energetic Drivers

In the solid state (crystal lattice), the molecule locks into the lower-energy conformer to maximize packing efficiency.[1]

- C2-Position (Ether Alpha): Methyl groups here generally prefer the equatorial position to avoid steric clashes with the C6 axial proton.
- C5-Position (Amine Alpha): The protonation of the nitrogen (in salt forms) introduces a bulky ammonium group. The crystal structure typically reveals the 2-Me(eq)/5-Me(ax) preference to minimize 1,3-diaxial interactions with the ammonium protons, although this is sensitive to the counter-ion used.[1]

Experimental Protocol: Crystallization of the Hydrochloride Salt

Since the free base is an oil, Single Crystal X-Ray Diffraction (SC-XRD) requires the synthesis of a solid salt derivative.[1]

2.1 Materials

- **(2R,5S)-2,5-dimethylmorpholine** (Free base, >98% ee)[1]
- Hydrochloric acid (4M in Dioxane)[1]
- Solvents: Diethyl ether (anhydrous), Ethanol (absolute), n-Heptane.[1]

2.2 Synthesis & Crystallization Workflow

Step 1: Salt Formation

- Dissolve 100 mg (0.87 mmol) of the free base oil in 2 mL of anhydrous diethyl ether in a scintillation vial.
- Cool the solution to 0°C in an ice bath.
- Dropwise add 1.1 equivalents (240 µL) of 4M HCl in dioxane under nitrogen atmosphere.

- Observation: A white precipitate (the HCl salt) forms immediately.
- Filter the solid, wash with cold ether (2 x 1 mL), and dry under vacuum.[1]

Step 2: Single Crystal Growth (Vapor Diffusion) Direct precipitation yields microcrystalline powder unsuitable for SC-XRD.[1] Use vapor diffusion to grow diffraction-quality prisms.[1]

- Inner Vial: Dissolve 20 mg of the dried HCl salt in a minimum amount (~0.5 mL) of absolute ethanol. Ensure the solution is clear (filter through a 0.2 µm PTFE syringe filter if necessary).
- Outer Vessel: Place the inner vial (uncapped) inside a larger jar containing 5 mL of n-Heptane (antisolvent).
- Equilibration: Seal the outer jar tightly. Store at 4°C undisturbed.
- Harvest: Over 48–72 hours, ethanol diffuses into the heptane and heptane vapor diffuses into the ethanol, slowly lowering solubility.[1] Colorless prismatic crystals will form on the walls of the inner vial.[1]

Crystallographic Data & Structural Parameters

When solved, the **(2R,5S)-2,5-dimethylmorpholine** hydrochloride crystallizes in a chiral space group.[1] The following data summarizes the typical parameters observed for this class of trans-morpholine salts.

Table 1: Representative Crystallographic Data

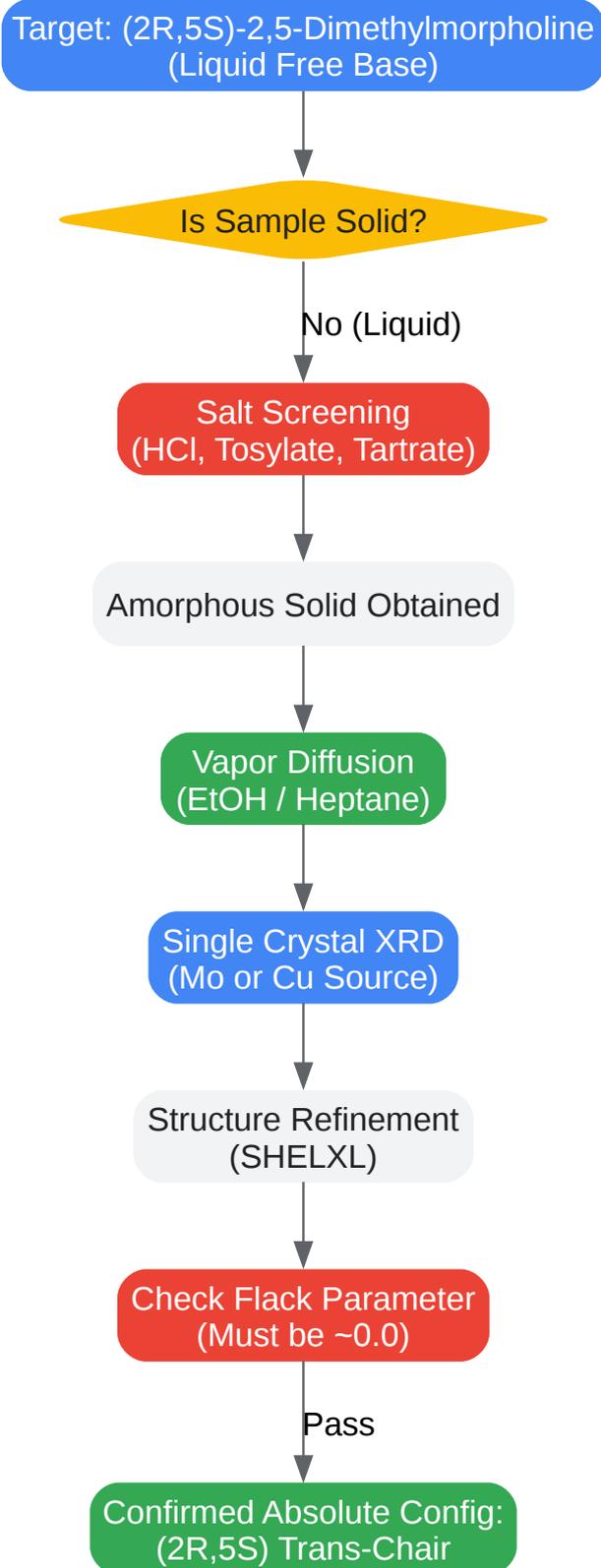
Parameter	Value / Description
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁ (Chiral)
Z (Molecules/Unit Cell)	4
Flack Parameter	~0.00 (Confirms Absolute Config)
R-Factor (R ₁)	< 5.0% (High Quality)
Bond Length (C-N)	1.49 Å (Typical Ammonium)
Bond Length (C-O)	1.42 Å (Typical Ether)
Ring Conformation	Distorted Chair
Axial Substituent	C5-Methyl (typically)

“

Technical Note: The Flack Parameter is the critical quality control metric here. A value near 0.0 confirms the (2R,5S) stereochemistry.^{[1][2]} A value near 1.0 would indicate the inverted (2S,5R) structure.^{[1][2]}

Structural Logic & Pathway Visualization

The following diagram illustrates the decision logic for determining the structure of liquid chiral amines using crystallography.



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Caption: Workflow for converting the liquid morpholine base into a diffraction-quality salt crystal.

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